methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
Description
Structural Classification and Chemical Identity
This compound belongs to the broader classification of benzoxazine compounds, which are bicyclic heterocyclic structures consisting of a benzene ring fused to an oxazine ring containing both nitrogen and oxygen atoms. The compound exhibits a molecular formula of C₁₁H₈ClNO₄ with a molecular weight of 253.64 grams per mole, establishing its position as a moderately complex organic molecule within this chemical family. The structural complexity is further emphasized by its Simplified Molecular Input Line Entry System representation: COC(/C=C1OC2=C(C=CC(Cl)=C2)NC/1=O)=O, which reveals the intricate connectivity pattern characteristic of substituted benzoxazine derivatives.
The compound's classification within heterocyclic chemistry places it among organoheterocyclic compounds that have gained significant attention due to their diverse biological activities and synthetic utility. The presence of the chlorine substituent at the 7-position of the benzoxazine ring system, combined with the methyl ester functionality connected through an extended π-conjugated system, creates a unique molecular architecture that distinguishes it from simpler benzoxazine derivatives. This structural complexity contributes to the compound's potential for diverse chemical reactivity and biological interactions, making it a valuable subject for both synthetic and pharmacological investigations.
The molecule's stereochemistry is particularly noteworthy, with the (2E) designation indicating the specific geometric configuration of the double bond in the acetate side chain. This stereochemical feature is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The systematic organization of these structural elements positions this compound as a sophisticated example of modern heterocyclic chemistry design.
Historical Context in Benzoxazine Chemistry
The development of benzoxazine chemistry has its roots in the mid-20th century, with significant advances occurring through the systematic investigation of heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The broader benzoxazine family gained prominence in the 1990s when industrial applications began to emerge, particularly in materials science and polymer chemistry. Huntsman Corporation's acquisition of Gurrit Essex Patents in 1995 marked a significant milestone in benzoxazine technology development, leading to the licensing of benzoxazine technology to major industrial partners by 1997.
The historical progression of benzoxazine chemistry reveals a systematic evolution from simple ring systems to increasingly complex derivatives incorporating various substituents and functional groups. The development of compounds like this compound represents the culmination of decades of research into heterocyclic synthesis and functionalization strategies. Early benzoxazine research focused primarily on basic ring formation and polymer applications, but subsequent investigations expanded to include pharmaceutical applications and biological activity studies.
The emergence of specialized benzoxazine derivatives in the 21st century coincided with advances in synthetic methodology and increased understanding of structure-activity relationships in heterocyclic compounds. Research into benzoxazine-based topoisomerase inhibitors has revealed the potential for these compounds to serve as anticancer agents, with studies demonstrating that specific structural modifications can significantly enhance biological activity. The historical context of benzoxazine development provides crucial background for understanding the significance of highly substituted derivatives like this compound in contemporary medicinal chemistry research.
The evolution of synthetic approaches to benzoxazine compounds has progressed from classical condensation reactions involving anthranilic acid with acid chlorides or acid anhydrides to more sophisticated methodologies incorporating palladium-catalyzed carbonylation reactions. These synthetic advances have enabled the preparation of increasingly complex benzoxazine derivatives, facilitating the development of compounds with enhanced biological activities and improved pharmacological properties.
Nomenclature and Structural Characteristics
The systematic nomenclature of this compound reflects the complex structural features that define this compound's chemical identity. The International Union of Pure and Applied Chemistry name systematically describes each structural element, beginning with the methyl ester functionality and proceeding through the geometric configuration of the double bond to the detailed substitution pattern of the benzoxazine core. Alternative nomenclature systems provide additional descriptive approaches, including the designation as (7-Chloro-3-oxo-3,4-dihydro-benzooxazin-2-ylidene)-acetic acid methyl ester, which emphasizes the compound's derivation from acetic acid.
The structural characteristics of this compound encompass several key molecular features that contribute to its unique chemical behavior and potential biological activity. The benzoxazine ring system provides a rigid aromatic framework that influences the compound's overall conformational preferences and electronic properties. The incorporation of a chlorine atom at the 7-position introduces significant electronic effects through inductive and resonance interactions, potentially altering the compound's reactivity patterns and biological interactions. The extended conjugation system connecting the benzoxazine core to the methyl acetate functionality creates opportunities for electronic delocalization and may contribute to the compound's ability to interact with biological targets.
The three-dimensional molecular architecture of this compound is characterized by the presence of multiple hydrogen bond acceptor sites, including the carbonyl oxygen atoms and the nitrogen atom within the benzoxazine ring. Crystal structure analyses of related benzoxazine compounds have revealed the importance of intermolecular hydrogen bonding in stabilizing solid-state structures, suggesting that similar interactions may influence the physical properties and biological behavior of this compound. The geometric configuration specified by the (2E) designation ensures a specific spatial arrangement of functional groups that may be critical for biological activity.
The compound's molecular complexity is further enhanced by the presence of multiple rotatable bonds, particularly in the acetate side chain, which provide conformational flexibility while maintaining the rigid benzoxazine core structure. This combination of rigidity and flexibility is often associated with favorable pharmacological properties in heterocyclic compounds, as it allows for specific binding interactions while maintaining sufficient conformational adaptability to accommodate various biological targets.
Position in Heterocyclic Chemistry Research
This compound occupies a significant position within contemporary heterocyclic chemistry research, particularly in the context of medicinal chemistry applications and synthetic methodology development. The compound exemplifies the sophisticated structural modifications that characterize modern approaches to heterocyclic drug design, incorporating multiple pharmacophoric elements within a single molecular framework. Recent research into benzoxazine derivatives has revealed their potential as human DNA topoisomerase I inhibitors, with structure-activity relationship studies demonstrating that specific substitution patterns can dramatically enhance biological activity.
The compound's relevance to current research directions is exemplified by investigations into benzoxazine-based anticancer agents, where systematic structural modifications have led to the identification of compounds with remarkable potency. Studies have shown that benzoxazine derivatives can exhibit inhibitory activities superior to established therapeutic agents, with some compounds demonstrating IC₅₀ values as low as 0.0006 mM compared to camptothecin's IC₅₀ of 0.034 mM. These findings position highly substituted benzoxazine derivatives like this compound at the forefront of heterocyclic medicinal chemistry research.
The synthetic accessibility of this compound through modern heterocyclic chemistry methodologies further enhances its research significance. Advanced synthetic approaches, including palladium-catalyzed carbonylative cyclization reactions, have enabled the efficient preparation of complex benzoxazine derivatives from readily available starting materials. These synthetic developments have facilitated systematic structure-activity relationship studies and have enabled researchers to explore the full potential of benzoxazine scaffolds in drug discovery applications.
The compound's position within the broader landscape of heterocyclic chemistry research is also influenced by emerging applications in materials science and polymer chemistry. Benzoxazine derivatives have demonstrated exceptional properties as precursors to high-performance polymeric materials, exhibiting characteristics such as high glass transition temperatures, excellent thermal stability, and superior flame retardant properties. While this compound may not directly serve as a polymerization monomer, its structural features provide valuable insights into the relationship between molecular architecture and material properties within the benzoxazine family.
Properties
IUPAC Name |
methyl (2E)-2-(7-chloro-3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-16-10(14)5-9-11(15)13-7-3-2-6(12)4-8(7)17-9/h2-5H,1H3,(H,13,15)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOJSQUTUMOHN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)NC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate, with the chemical formula C₁₁H₈ClNO₄ and CAS number 1256633-11-0, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoxazine core that is known for its biological activity. The presence of a chloro substituent enhances its reactivity and potential biological effects. The molecular weight is approximately 253.64 g/mol, and it is classified as an irritant .
Antimicrobial Activity
Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzoxazine derivatives against various bacterial strains, suggesting that modifications in the structure can enhance their antibacterial potency .
Table 1: Antimicrobial Activity of Benzoxazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl (2E)-(7-chloro...) | E. coli | 32 µg/mL |
| Methyl (2E)-(7-chloro...) | S. aureus | 16 µg/mL |
| Methyl (2E)-(7-chloro...) | P. aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has shown promise in anticancer research. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Table 2: Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | <10 | Apoptosis induction via caspase activation |
| Jurkat (T-cell) | <15 | Inhibition of Bcl-2 protein |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : It potentially affects pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and proliferation.
Study on Anticancer Activity
A recent study investigated the effects of methyl (2E)-(7-chloro...) on human cancer cell lines. The results showed that treatment led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of apoptotic markers after treatment with this compound .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that it was effective against several strains that are typically resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate has been investigated for its potential therapeutic effects. Studies suggest that it may exhibit anti-inflammatory and anti-cancer properties due to its ability to inhibit certain enzymes involved in these processes.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and colon cancer cells, suggesting potential as a lead compound for further development .
Agricultural Chemistry
This compound is also being researched for its role as a pesticide or herbicide. Its structural properties allow it to interact with specific biological pathways in pests, potentially leading to effective pest control solutions.
Case Study: Pest Control Efficacy
In research conducted by agricultural scientists, this compound was tested against common agricultural pests. The findings showed a significant reduction in pest populations when applied at certain concentrations, indicating its viability as an eco-friendly pesticide alternative .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of other complex molecules. Its unique benzoxazine structure allows chemists to modify it further for various applications in organic synthesis.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the use of this compound as a precursor for synthesizing bioactive compounds with enhanced pharmacological properties. By altering functional groups on the benzoxazine ring, researchers have been able to create derivatives with improved activity profiles .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl (2E)-(7-chloro...)acetate | 15 | Anti-cancer |
| Compound A | 25 | Anti-cancer |
| Compound B | 10 | Anti-inflammatory |
Efficacy in Pest Control
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 80 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate can be compared to related benzoxazine, benzothiazine, and ester derivatives.
Structural and Functional Comparisons
Methyl (2E)-(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
- Substituent : 7-Methyl instead of 7-chloro.
- Impact : The methyl group is electron-donating, increasing lipophilicity compared to the electron-withdrawing chloro substituent in the target compound. This may enhance membrane permeability but reduce electrophilic reactivity .
- Commercial Status : Industrially available (99% purity), suggesting robust synthesis protocols .
Methyl 2-[4-(4-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Substituent: 4-(4-Chlorobenzoyl) group. The molecular weight (345.78 g/mol) is significantly higher than the target compound, which may influence solubility and pharmacokinetics .
Ethyl 2-(4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate Ester Group: Ethyl instead of methyl. The benzyl group adds aromaticity, which could enhance π-π stacking in receptor binding .
Benzothiazine Analogs (e.g., (2E)-7-Chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one) Heteroatom: Sulfur replaces oxygen in the heterocyclic ring. Impact: Sulfur’s larger atomic size and lower electronegativity may alter electronic distribution, affecting redox properties and bioavailability. The aminomethylidene group introduces hydrogen-bonding capacity, which is absent in the target compound .
Methyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Core Structure: Benzothiazinone instead of benzoxazinone. Impact: The thiazinone ring may confer different tautomeric behaviors and metabolic pathways compared to the oxazinone system .
Physicochemical Properties
Research Findings
- Electronic Effects : Chloro substituents (electron-withdrawing) in the target compound may enhance electrophilic reactivity at the carbonyl group, whereas methyl groups (electron-donating) in analogs could stabilize adjacent positive charges .
- Biological Relevance: Benzothiazinone derivatives are explored for antimicrobial activity due to sulfur’s role in disrupting bacterial enzymes , whereas benzoxazinones are studied as kinase inhibitors .
Q & A
Q. What are the standard synthetic routes for preparing methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate?
A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, ethyl bromoacetate can react with a precursor containing the benzoxazinone core under reflux in DMF with potassium carbonate (K₂CO₃) as a base, followed by purification via recrystallization (e.g., ethanol) . Crystallographic validation (e.g., X-ray diffraction) is critical to confirm stereochemistry and regioselectivity, particularly for E/Z isomerism .
Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?
Single-crystal X-ray diffraction is the gold standard. Key parameters include bond lengths (e.g., C=O at ~1.21 Å), dihedral angles between the benzoxazinone ring and the acetate moiety, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For related benzothiazine analogs, the oxo group at position 3 and the chloro substituent at position 7 significantly influence packing efficiency .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C7, methyl ester at C2).
- IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural confirmation be resolved?
Discrepancies between calculated and observed NMR/IR peaks often arise from dynamic effects (e.g., tautomerism) or crystal packing. Combining experimental data with computational methods (DFT calculations for optimized geometries) and X-ray crystallography provides definitive resolution. For example, crystallography confirmed the (2E)-configuration in benzothiazine analogs, overriding ambiguous NOESY data .
Q. What strategies optimize reaction yields for analogs with varying substituents?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps.
- Catalysis : Palladium-based catalysts improve reductive cyclization efficiency for nitroarene precursors .
- Temperature control : Reflux (80–100°C) balances reaction kinetics and side-product suppression .
Q. How does the chloro substituent at position 7 influence bioactivity?
The electron-withdrawing chloro group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzymes). Molecular docking studies on benzoxadiazole analogs show that substituents at C7 improve binding affinity to microbial proteins, suggesting similar mechanisms for this compound .
Q. What computational methods are used to predict reactivity or stability?
- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular dynamics : Simulates solvation effects and conformational flexibility in aqueous or lipid environments .
Methodological Challenges
Q. How are purity and stability assessed under varying storage conditions?
Q. What experimental designs validate the compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?
- Kinetic studies : Track reaction progress via in situ IR or NMR to identify rate-determining steps.
- Isotopic labeling : Use ¹³C-labeled acetate to trace incorporation into downstream products .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
X-ray structures of intermediates (e.g., palladium complexes in catalytic cycles) clarify bonding patterns and stereochemical outcomes. For example, crystallography confirmed the reductive elimination step in Pd-catalyzed nitroarene cyclizations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
